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Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B1206592

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed protocol for the use of (Asp)2-Rhodamine 110, a
fluorogenic substrate for measuring caspase-3 and caspase-7 activity in intact cells using flow
cytometry. This assay is a powerful tool for studying apoptosis and evaluating the efficacy of
apoptosis-inducing or -inhibiting compounds.

(Asp)2-Rhodamine 110 is a non-fluorescent bisamide derivative of rhodamine 110. In
apoptotic cells, activated caspase-3 and caspase-7 cleave the aspartic acid residues, releasing
the highly fluorescent Rhodamine 110. The resulting fluorescent signal is proportional to the
amount of active caspase-3/7 in the cell and can be readily quantified by flow cytometry.

The cleaved Rhodamine 110 has an excitation maximum of approximately 496-503 nm and an
emission maximum of 520-535 nm, making it compatible with the 488 nm blue laser found in
most standard flow cytometers.[1]

Key Experimental Considerations

o Cell Permeability: (Asp)2-Rhodamine 110 is cell-permeant, allowing for the analysis of
caspase activity in intact, living cells without the need for cell lysis.

e Controls: It is crucial to include appropriate controls in your experiment:
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o Negative Control: Untreated cells to establish the baseline fluorescence.

o Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine,
camptothecin, or an anti-Fas antibody) to confirm that the assay can detect caspase
activity.

o Unstained Control: Cells that have not been treated with (Asp)2-Rhodamine 110 to set
the background fluorescence on the flow cytometer.

 Viability Dye: It is highly recommended to co-stain with a viability dye (e.g., Propidium lodide,
7-AAD, or a fixable viability dye) to distinguish between apoptotic and necrotic cells.

Quantitative Data Summary

Parameter Recommended Value Notes

(Asp)2-Rhodamine 110 Stock ) Store at -20°C, protected from
_ 1-10 mM in DMSO _

Solution light.

Optimal concentration may

(Asp)2-Rhodamine 110 vary depending on the cell

) ] 2-10 uM type and experimental
Working Concentration

conditions. Titration is

recommended.

Optimal time may vary. A time-

Incubation Time 30-60 minutes course experiment is
recommended.

Incubation Temperature 37°C

Cell Density 1 x 1076 cells/mL

Flow Cytometer Excitation 488 nm (Blue Laser)

525/50 nm or similar filter (e.g.,

Flow Cytometer Emission
FITC channel)

Experimental Protocols
l. Reagent Preparation
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10X Binding Buffer: Prepare a buffer containing 100 mM HEPES, 1.4 M NaCl, and 25 mM
CaCl2, pH 7.4. Store at 4°C.

1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with distilled water.

(Asp)2-Rhodamine 110 Stock Solution: Prepare a 1 mM stock solution in sterile DMSO.
Aliquot and store at -20°C, protected from light.

Apoptosis Inducing Agent (Positive Control): Prepare a stock solution of an appropriate
apoptosis inducer (e.g., 1 mM staurosporine in DMSO or 10 mM camptothecin in DMSO).

Il. Induction of Apoptosis (Positive Control)

Seed cells at an appropriate density in a culture plate.

Treat cells with the chosen apoptosis-inducing agent at a predetermined optimal
concentration and for a suitable duration to induce apoptosis. For example, treat Jurkat cells
with 1 pg/mL anti-Fas antibody for 2-4 hours or with 1-2 uM staurosporine for 3-6 hours.

Include an untreated cell population as a negative control.

lll. Staining Protocol for Flow Cytometry

Cell Preparation:

o For suspension cells, gently pellet the cells by centrifugation (300-400 x g for 5 minutes)
and discard the supernatant.

o For adherent cells, detach the cells using a gentle method such as accutase or trypsin-
EDTA. Pellet the cells by centrifugation and discard the supernatant.

¢ Washing: Wash the cell pellet once with 1 mL of cold 1X Binding Buffer and centrifuge at

300-400 x g for 5 minutes.

o Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10"6

cells/mL.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1206592?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Staining: Add the (Asp)2-Rhodamine 110 working solution to the cell suspension to achieve
a final concentration of 2-10 uM.

e Incubation: Incubate the cells for 30-60 minutes at 37°C in a COZ2 incubator, protected from
light.

 Viability Staining (Optional but Recommended): If a viability dye is being used, add it to the
cells according to the manufacturer's protocol during the last 15 minutes of incubation.

e Washing: After incubation, wash the cells twice with 1 mL of 1X Binding Buffer. Centrifuge at
300-400 x g for 5 minutes between washes.

e Final Resuspension: Resuspend the final cell pellet in 300-500 pL of 1X Binding Buffer.
e Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

Data Analysis

o Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of
interest and exclude debris.

o If a viability dye is used, create a dot plot of the viability dye fluorescence versus the
Rhodamine 110 fluorescence to distinguish between live, apoptotic, and necrotic
populations.

o Create a histogram of the Rhodamine 110 fluorescence for the gated cell population to
visualize the increase in fluorescence in apoptotic cells compared to the negative control.

o Quantify the percentage of Rhodamine 110-positive cells, which represents the percentage
of cells with active caspase-3/7.

Visualizations
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Caption: Experimental workflow for caspase-3/7 activity assay.
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Caption: Caspase activation signaling pathways.

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

6/7

Tech Support


https://www.benchchem.com/product/b1206592?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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